molecular formula C25H25ClN4O3S B2675214 N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115458-01-9

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2675214
CAS No.: 1115458-01-9
M. Wt: 497.01
InChI Key: FZXUHNQDOWCTHP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted methoxyphenyl ring, a pyrrolopyrimidine core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the chloro and methoxy substituents on the phenyl ring, and the coupling of these fragments via a sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective synthetic routes. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially at the sulfanyl group or the methoxy group.

    Reduction: Possibly at the carbonyl group in the pyrrolopyrimidine core.

    Substitution: Halogen substitution reactions at the chloro group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolopyrimidine derivatives or molecules with similar functional groups, such as:

  • N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide analogs with different substituents.
  • Other sulfanylacetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which might offer advantages over similar compounds in terms of potency, selectivity, or pharmacokinetic properties.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, referred to as compound L104-0044, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

The molecular structure of L104-0044 is characterized by a complex arrangement that contributes to its biological activity. Key chemical properties include:

PropertyValue
Molecular Weight497.01 g/mol
Molecular FormulaC25 H25 Cl N4 O3 S
LogP4.6274
LogD4.6252
Polar Surface Area56.277 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of L104-0044 is primarily attributed to its interactions with various molecular targets involved in cancer progression and inflammation. The compound exhibits potential as an antineoplastic agent , with studies indicating its efficacy in inhibiting cancer cell proliferation through multiple pathways:

  • Inhibition of Kinases : L104-0044 has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Properties : Research suggests that L104-0044 may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research has demonstrated that L104-0044 exhibits notable cytotoxicity against various cancer cell lines. Below is a summary of key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF71.88CDK2 inhibition and apoptosis induction
A3754.20Inhibition of cell proliferation
HepG23.50Induction of apoptosis
NCI-H46012.50Cell cycle arrest at G1 phase

These findings indicate that L104-0044 may be a promising candidate for further development as an anticancer therapeutic agent.

Case Studies

Several case studies have highlighted the potential applications of L104-0044 in cancer therapy:

  • Study on MCF7 Cell Line : A study conducted by Kumar et al. demonstrated that L104-0044 significantly inhibited the growth of MCF7 cells with an IC50 value of 1.88 µM, showcasing its potential as a targeted therapy for breast cancer.
  • In Vivo Studies : Animal model studies have indicated that treatment with L104-0044 led to reduced tumor sizes and increased survival rates in subjects with xenografted tumors.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S/c1-4-12-30-24(32)23-22(18(14-29(23)2)16-8-6-5-7-9-16)28-25(30)34-15-21(31)27-19-13-17(26)10-11-20(19)33-3/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUHNQDOWCTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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